Nolasiban
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Overview
Description
Nolasiban is a small-molecule, nonpeptide oxytocin receptor antagonist. It is primarily investigated for its potential to improve pregnancy rates in women undergoing in vitro fertilization (IVF) by reducing uterine contractions and enhancing endometrial receptivity .
Preparation Methods
Nolasiban is synthesized through a series of chemical reactions involving the formation of a pyrrolidine ring and the introduction of various functional groups. The synthetic route typically involves the following steps:
- Formation of the pyrrolidine ring.
- Introduction of the methoxyimino group.
- Addition of the biphenyl carbonyl group.
- Final purification and crystallization .
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Nolasiban undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
Nolasiban exerts its effects by competitively binding to oxytocin receptors, thereby inhibiting the action of oxytocin. This inhibition reduces uterine contractions and increases endometrial blood flow, which enhances endometrial receptivity and improves the chances of successful embryo implantation . The molecular targets and pathways involved include the oxytocin receptor and downstream signaling pathways that regulate uterine contractions and endometrial gene expression .
Comparison with Similar Compounds
Nolasiban is compared with other oxytocin receptor antagonists such as atosiban and barusiban:
Atosiban: Atosiban is an intravenous oxytocin receptor antagonist used to treat preterm labor.
Barusiban: Barusiban is a subcutaneous oxytocin receptor antagonist with a longer half-life than atosiban.
This compound’s uniqueness lies in its oral administration, longer half-life, and higher selectivity for oxytocin receptors, making it a promising candidate for improving IVF outcomes .
Properties
CAS No. |
1477482-19-1 |
---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[(2S,4Z)-2-(hydroxymethyl)-4-methoxyiminopyrrolidin-1-yl]-[4-(2-methylphenyl)phenyl]methanone |
InChI |
InChI=1S/C20H22N2O3/c1-14-5-3-4-6-19(14)15-7-9-16(10-8-15)20(24)22-12-17(21-25-2)11-18(22)13-23/h3-10,18,23H,11-13H2,1-2H3/b21-17-/t18-/m0/s1 |
InChI Key |
OLUJSZLBWZWGJT-HGBKYHTQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N\OC)/C[C@H]3CO |
SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OBE-001; OBE001; OBE001; Erlosiban |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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